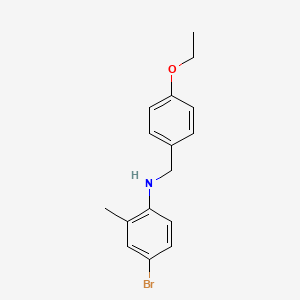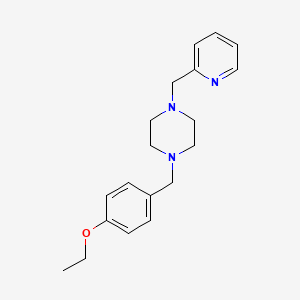
2-(3-Nitrophenyl)-2-oxoethyl 3-(3,4-dicyanophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 3-(3,4-dicyanophenoxy)benzoate is a complex organic compound that features both nitro and cyano functional groups
Preparation Methods
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 3-(3,4-dicyanophenoxy)benzoate typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a nitro-substituted benzoyl chloride under basic conditions. The reaction conditions often require a polar aprotic solvent and a base such as potassium carbonate to facilitate the substitution reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming various derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 3-(3,4-dicyanophenoxy)benzoate has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and resins due to its ability to form stable linkages.
Pharmaceuticals: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism by which 2-(3-Nitrophenyl)-2-oxoethyl 3-(3,4-dicyanophenoxy)benzoate exerts its effects depends on its functional groups. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The cyano groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds .
Comparison with Similar Compounds
Similar compounds include other nitro and cyano-substituted aromatic esters. For example:
2-(4-Nitrophenyl)-2-oxoethyl 3-(3,4-dicyanophenoxy)benzoate: Similar structure but with the nitro group in a different position.
2-(3-Nitrophenyl)-2-oxoethyl 3-(4-cyanophenoxy)benzoate: Similar structure but with fewer cyano groups.
2-(3-Nitrophenyl)-2-oxoethyl 3-(3,4-dicarboxyphenoxy)benzoate: Similar structure but with carboxylic acid groups instead of cyano groups.
Properties
Molecular Formula |
C23H13N3O6 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-(3,4-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C23H13N3O6/c24-12-17-7-8-21(11-18(17)13-25)32-20-6-2-4-16(10-20)23(28)31-14-22(27)15-3-1-5-19(9-15)26(29)30/h1-11H,14H2 |
InChI Key |
XIOUVMHIFCSMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=CC=C2)OC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10882822.png)
![methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882823.png)
![8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10882828.png)
![9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B10882839.png)
![3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10882845.png)
![2-({2-[(4-Nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10882850.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10882867.png)


![9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole](/img/structure/B10882892.png)

![2-{4-[(4-Fluorophenyl)carbonyl]phenoxy}-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10882903.png)
